![molecular formula C19H29NO3 B2776173 1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one CAS No. 701282-15-7](/img/structure/B2776173.png)
1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one” is a chemical compound with the molecular formula C19H29NO3 . It has an average mass of 319.439 Da and a monoisotopic mass of 319.214752 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H29NO3 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available in the current data.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Research has highlighted the synthesis of homologous series of compounds related to "1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one," focusing on their antimicrobial and antioxidant activities. These compounds have been synthesized through reactions involving alcohols in the presence of sodium hydrogen carbonate and tested against various human pathogens, including gram-positive bacteria, gram-negative bacteria, and yeast. The findings suggest that these compounds exhibit lower biological activities compared to certain types of beta blockers, indicating specific antimicrobial and antioxidant capacities that could be harnessed for therapeutic or preservation purposes (Čižmáriková et al., 2020).
Synthesis and Characterization for Chemical Reactivity Studies
The compound's structural analogs have been synthesized and characterized to explore their potential applications further. This includes the study of hydroxy pyrazolines derived from similar compounds, which were analyzed using various spectroscopic techniques. Such research contributes to the understanding of the compound's chemical behavior and reactivity, potentially opening up new avenues for the development of chemically active molecules for various applications (Parveen, Iqbal, & Azam, 2008).
Application in Asymmetric Synthesis
The enzymatic resolution of derivatives related to "1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one" has been investigated for the synthesis of optically active compounds. This approach has enabled the production of valuable intermediates for pharmaceutical applications, demonstrating the compound's versatility in contributing to the asymmetric synthesis of bioactive molecules (Torre, Gotor‐Fernández, & Gotor, 2006).
Computational Studies and Molecular Docking
Computational and molecular docking studies have been conducted on related compounds to predict their chemical reactivity, biological properties, and potential as drug candidates. These studies include density functional theory (DFT) analyses, molecular docking against various proteins, and exploration of compounds' interaction with biological targets. Such research underscores the importance of "1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one" and its derivatives in drug discovery and development processes (Rajamani et al., 2020).
Propiedades
IUPAC Name |
1-[4-[3-(cycloheptylamino)-2-hydroxypropoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-2-19(22)15-9-11-18(12-10-15)23-14-17(21)13-20-16-7-5-3-4-6-8-16/h9-12,16-17,20-21H,2-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGQELOXBOBUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CNC2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

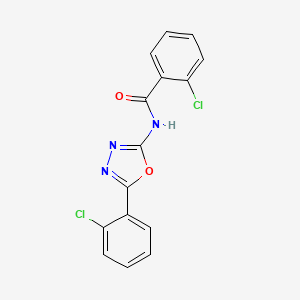
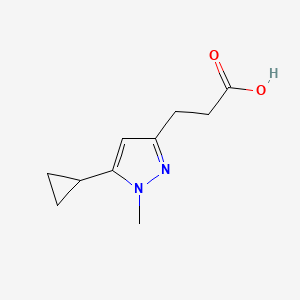
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)
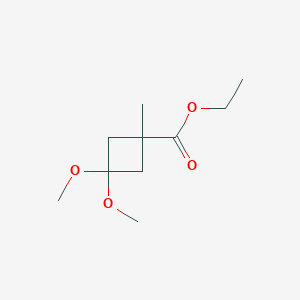
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)
![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)
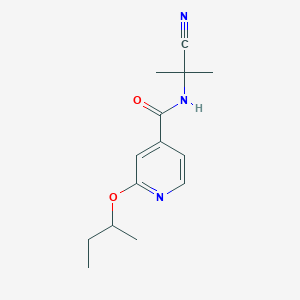
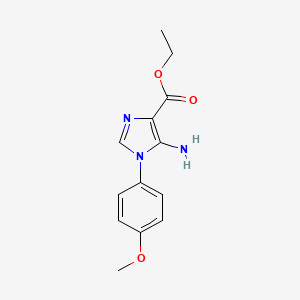
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)
